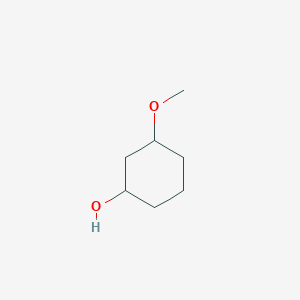

3-Methoxycyclohexan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGBAYCAUTVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008979 | |

| Record name | 3-Methoxycyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-53-6 | |

| Record name | 89794-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxycyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxycyclohexan-1-ol synthesis from cyclohexene oxide

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclohexan-1-ol from Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the ring-opening of cyclohexene oxide with methanol, a common and illustrative example of epoxide chemistry. This document delves into the underlying reaction mechanisms, explores the critical factors influencing regioselectivity, and provides detailed, field-tested experimental protocols. By integrating theoretical principles with practical application, this guide serves as a valuable resource for researchers aiming to optimize this transformation and apply its principles to more complex systems.

Introduction: The Strategic Importance of Substituted Cyclohexanols

Substituted cyclohexanol rings are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The specific stereochemistry and substitution pattern of these rings are often critical for their intended function. This compound, while a seemingly simple molecule, represents a versatile building block. Its bifunctional nature—a secondary alcohol and an ether—allows for orthogonal chemical modifications, making it a valuable synthon in multi-step synthetic campaigns.

The synthesis of this target molecule from cyclohexene oxide is a classic yet insightful case study in epoxide chemistry. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for nucleophilic attack. However, the choice of catalyst and reaction conditions dictates the regiochemical outcome of the ring-opening, leading to either the desired 1,3- or the undesired 1,2-disubstituted product. A thorough understanding of these controlling factors is paramount for achieving high yields and purity.

Mechanistic Insights: The Dichotomy of Acidic and Basic Catalysis

The reaction of cyclohexene oxide with methanol can proceed via two primary mechanistic pathways, each yielding a different major product. The choice between an acid or base catalyst is the single most important factor in determining the regioselectivity of this transformation.

Acid-Catalyzed Ring-Opening: A Pathway to 1,2-Addition

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive, positively charged intermediate. This protonation enhances the electrophilicity of the epoxide carbons. The nucleophile, in this case methanol, then attacks one of the carbons of the former epoxide ring.

In this scenario, the reaction proceeds through a mechanism with significant SN1 character. The positive charge is better stabilized at the more substituted carbon atom, leading to the formation of a carbocation-like transition state. Consequently, the nucleophile preferentially attacks the more substituted carbon, resulting in the formation of trans-2-methoxycyclohexan-1-ol as the major product.

Diagram of Acid-Catalyzed Mechanism:

Caption: Acid-catalyzed opening of cyclohexene oxide.

Base-Catalyzed Ring-Opening: The Path to this compound

In contrast, under basic conditions, the nucleophile is the methoxide ion (CH₃O⁻), generated by the deprotonation of methanol by a suitable base (e.g., sodium methoxide). The methoxide ion is a stronger nucleophile than methanol itself.

This reaction proceeds via a classic SN2 mechanism. The methoxide ion attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. In the case of cyclohexene oxide, both carbons are secondary, but the approach to either carbon is sterically hindered by the cyclohexane ring. However, the attack at what will become the 3-position is generally favored, leading to the formation of trans-3-methoxycyclohexan-1-ol as the desired major product.

Diagram of Base-Catalyzed Mechanism:

Caption: Base-catalyzed opening of cyclohexene oxide.

Experimental Protocol: Base-Catalyzed Synthesis of trans-3-Methoxycyclohexan-1-ol

This protocol details a reliable method for the synthesis of trans-3-methoxycyclohexan-1-ol, prioritizing yield and purity of the desired 1,3-isomer.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Cyclohexene Oxide | 98.14 | 10.0 g (10.2 mL) | 0.102 | Starting material. |

| Methanol (Anhydrous) | 32.04 | 100 mL | - | Reagent and solvent. |

| Sodium Metal | 22.99 | 0.23 g | 0.010 | Catalyst precursor. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Saturated NaCl (aq) | - | As needed | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent. |

| 1 M HCl (aq) | - | As needed | - | For neutralization. |

Step-by-Step Procedure

-

Preparation of Sodium Methoxide Solution: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol. Carefully add small pieces of sodium metal (0.23 g) to the methanol. The sodium will react exothermically to produce sodium methoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Causality: The in-situ generation of sodium methoxide from sodium and methanol ensures a fresh and highly reactive nucleophile. Anhydrous conditions are crucial to prevent the competing reaction of the methoxide with water.

-

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add the remaining 50 mL of anhydrous methanol. Begin stirring and add cyclohexene oxide (10.0 g) dropwise over 10-15 minutes.

-

Causality: The dropwise addition helps to control the reaction temperature, as the ring-opening is exothermic.

-

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide by the slow addition of 1 M HCl until the pH is approximately 7.

-

Causality: Neutralization is essential to quench the reactive methoxide and prevent potential side reactions during the extraction process.

-

-

Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Causality: The product is more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its separation from the inorganic salts and residual methanol.

-

-

Washing and Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: The brine wash helps to remove any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

-

Causality: Purification is necessary to remove any unreacted starting material, the isomeric trans-2-methoxycyclohexan-1-ol, and other minor byproducts.

-

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the methoxy group (CH₃O-), the proton on the carbon bearing the hydroxyl group (CH-OH), and the proton on the carbon bearing the methoxy group (CH-OCH₃), along with the cyclohexyl ring protons. |

| ¹³C NMR | Distinct signals for the seven carbon atoms in the molecule. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (C₇H₁₄O₂). |

| Gas Chromatography | A major peak corresponding to the desired product, with retention time differing from that of the starting material and the 1,2-isomer. |

Conclusion and Future Directions

The synthesis of this compound from cyclohexene oxide serves as an excellent model for understanding the principles of epoxide ring-opening reactions. The ability to control the regiochemical outcome by judicious choice of catalyst is a powerful tool in organic synthesis. For drug development professionals, mastering these fundamental concepts is crucial for the efficient and selective synthesis of complex molecular architectures.

Future research in this area could focus on the development of more efficient and environmentally benign catalytic systems, such as solid-supported catalysts or enzymatic methods, to further enhance the selectivity and sustainability of this important transformation. Additionally, the application of this methodology to more complex and sterically hindered epoxides remains an area of active investigation.

References

- Title: Organic Chemistry, 9th Edition Source: John McMurry URL:[Link]

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Michael B. Smith URL:[Link]

- Title: Strategic Applications of Named Reactions in Organic Synthesis, 2nd Edition Source: László Kürti and Barbara Czakó URL:[Link]

An In-Depth Technical Guide to the Selective Synthesis of 3-Methoxycyclohexan-1-ol

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of methoxyphenols for the selective synthesis of 3-Methoxycyclohexan-1-ol. A critical examination of the reaction mechanisms reveals that the direct hydrogenation of guaiacol (2-methoxyphenol), a common lignin-derived feedstock, is an unviable pathway for producing the 3-isomer. Instead, guaiacol preferentially undergoes demethoxylation to yield phenol and cyclohexanol. This guide establishes that the selective synthesis of this compound is contingent upon the use of the correct positional isomer, 3-methoxyphenol (resorcinol monomethyl ether), as the starting material. We will explore the underlying principles of catalyst selection, the profound influence of reaction parameters, and provide a field-proven, step-by-step protocol for the successful synthesis and characterization of the target molecule.

Introduction: The Challenge of Isomer-Specific Synthesis

Lignin, a complex aromatic biopolymer, represents a vast and underutilized source of renewable platform chemicals. Guaiacol (2-methoxyphenol) is one of the most abundant monomers derived from lignin depolymerization, making it an attractive starting point for valorization into higher-value products. Among these are methoxycyclohexanols, versatile molecules that serve as crucial intermediates and building blocks in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2]

However, the synthesis of a specific isomer, such as this compound, presents a significant chemical challenge that hinges on a nuanced understanding of catalytic pathways. While it may seem intuitive to attempt the synthesis from the readily available guaiacol, this guide will demonstrate through mechanistic analysis that the relative positions of the hydroxyl and methoxy groups on the aromatic ring dictate the dominant reaction pathway. The direct hydrogenation of guaiacol does not yield the desired 3-isomer, necessitating a more precise synthetic strategy.

Mechanistic Insights: Why Guaiacol is the Incorrect Precursor

The catalytic conversion of methoxyphenols proceeds via two competing pathways: hydrogenation of the aromatic ring and hydrodeoxygenation (HDO) of the functional groups. The selectivity towards one pathway over the other is profoundly influenced by the substrate's isomeric structure and its interaction with the catalyst surface.

Recent studies using Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have elucidated the distinct reactivity patterns of 2-, 3-, and 4-methoxyphenol over a RANEY® Ni catalyst.[3][4]

-

Guaiacol (2-Methoxyphenol): The proximity of the hydroxyl and methoxy groups allows the molecule to adsorb in a parallel orientation to the catalyst surface. This configuration facilitates a strong interaction between the methoxy C-O bond and the active sites, promoting facile demethoxylation to phenol. The resulting phenol is then rapidly hydrogenated to cyclohexanol. Ring hydrogenation of guaiacol to 2-methoxycyclohexanol can occur, but it is often a minor pathway compared to the highly favored demethoxylation route.[3][4]

-

3-Methoxyphenol & 4-Methoxyphenol: In contrast, the meta and para isomers adsorb onto the catalyst in a tilted orientation. This tilted surface complex prevents the methoxy group's C-O bond from interacting strongly with the catalyst. Consequently, the demethoxylation pathway is suppressed, and the reaction proceeds almost exclusively via hydrogenation of the aromatic ring to yield the corresponding 3- and 4-methoxycyclohexanols as the major products.[3][4]

This fundamental difference in surface interaction is the causal reason why guaiacol is an unsuitable precursor for 3-methoxycyclohexanol synthesis. The correct and scientifically validated starting material is 3-methoxyphenol , also known as resorcinol monomethyl ether.[5]

Caption: Competing reaction pathways for methoxyphenol isomers.

Catalytic Systems for Selective Aromatic Ring Hydrogenation

The selective hydrogenation of the aromatic ring in 3-methoxyphenol while preserving the hydroxyl and methoxy functionalities requires a carefully chosen catalyst. The primary function of the catalyst is to activate molecular hydrogen and facilitate its addition across the benzene ring without promoting C-O bond cleavage (hydrogenolysis).

Noble Metal Catalysts: Rhodium and Ruthenium

Rhodium (Rh) and Ruthenium (Ru) are highly effective metals for the hydrogenation of aromatic compounds under mild conditions.[6][7]

-

Rhodium (Rh): Often considered the catalyst of choice for aromatic hydrogenation due to its high activity and selectivity. Supported rhodium catalysts (e.g., Rh/C, Rh/Al2O3) can achieve complete conversion of phenols with high selectivity to the corresponding cyclohexanols.[8] Furthermore, specialized rhodium complexes, such as those with Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, can provide exceptional stereoselectivity, preferentially forming cis-isomers.[9][10]

-

Ruthenium (Ru): An excellent and often more cost-effective alternative to rhodium. Ruthenium is highly active for ring saturation and is notably resistant to poisoning by acidic or sulfur-containing compounds.[11] Supported Ru catalysts (e.g., 5% Ru/TiO2) have been shown to effectively hydrogenate phenols to cyclohexanols at moderate temperatures and pressures.[6]

Nickel Catalysts: A High-Performance Alternative

For industrial applications, non-precious metal catalysts are highly desirable. RANEY® Nickel, a high surface area nickel-aluminum alloy, is a powerful and economical catalyst for hydrogenation reactions. It has been experimentally verified as highly effective for the hydrogenation of 3-methoxyphenol to 3-methoxycyclohexanol.[3][4]

| Catalyst System | Support | Typical Temperature (°C) | Typical H₂ Pressure (bar) | Key Advantages |

| Rhodium (Rh) | Carbon, Alumina | 50 - 100 | 3 - 50 | High activity, excellent selectivity, potential for high cis-stereoselectivity.[8][9] |

| Ruthenium (Ru) | Carbon, TiO₂, Al₂O₃ | 70 - 150 | 20 - 70 | High activity, poison resistant, cost-effective noble metal.[6][11] |

| RANEY® Nickel | N/A (Sponge) | 80 - 150 | 20 - 80 | High activity, cost-effective, proven for this transformation.[3][4] |

| Caption: Comparison of catalyst systems for 3-methoxyphenol hydrogenation. |

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the selective hydrogenation of 3-methoxyphenol using a standard supported noble metal catalyst.

Materials and Equipment

-

Reactant: 3-Methoxyphenol (≥99% purity)

-

Catalyst: 5% Rhodium on activated carbon (5% Rh/C)

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH), analytical grade

-

Hydrogen Source: High-purity H₂ gas (≥99.999%)

-

Reactor: High-pressure batch reactor (e.g., Parr Instruments shaker-type hydrogenator) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet.

-

Filtration: 0.45 µm syringe filter (PTFE)

-

Analytical: Gas Chromatograph with Mass Spectrometer (GC-MS)

Experimental Workflow

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure

-

Reactor Charging: To a clean, dry 100 mL stainless steel autoclave, add 3-methoxyphenol (2.0 g, 16.1 mmol), 5% Rh/C catalyst (100 mg, 5 wt% of substrate), and isopropanol (40 mL).

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to 10 bar and then venting; repeat this cycle three times to remove all oxygen. Subsequently, purge the system three times with hydrogen (H₂) in a similar manner.

-

Reaction Execution: After the final purge, pressurize the reactor with H₂ to an initial pressure of 30 bar at room temperature. Begin vigorous stirring (~1000 rpm) and heat the reactor to the target temperature of 80°C. The pressure will increase upon heating; if necessary, adjust the pressure back to the target once the temperature has stabilized.

-

Monitoring: Maintain the reaction at 80°C and 30 bar for 4-6 hours. The reaction progress can be monitored by observing the drop in pressure from the H₂ reservoir as it is consumed.

-

Shutdown and Recovery: After the reaction period, stop the heating and allow the reactor to cool to ambient temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

-

Work-up: Open the reactor and recover the liquid product mixture. Remove the heterogeneous catalyst by passing the mixture through a 0.45 µm PTFE syringe filter. The resulting clear solution is ready for analysis.

Product Analysis and Stereochemistry

Accurate product identification and quantification are essential for validating the success of the protocol.

-

GC-MS Analysis: The primary analytical technique is Gas Chromatography-Mass Spectrometry.

-

Identification: The mass spectrum of the product peak should be compared against a library (e.g., NIST) to confirm the identity of 3-methoxycyclohexanol (MW: 130.18 g/mol ). The retention times of the cis and trans isomers will likely differ, allowing for their separation and individual quantification.

-

Quantification: Conversion of the starting material and selectivity for the products are calculated from the peak areas in the gas chromatogram, using an internal standard for absolute quantification if required.

-

-

Stereochemistry: The hydrogenation of the planar aromatic ring can result in the formation of two diastereomers: cis-3-methoxycyclohexanol and trans-3-methoxycyclohexanol. The ratio of these isomers is determined by the catalyst and reaction conditions. Rhodium catalysts often favor the formation of the cis isomer due to the stereochemistry of hydrogen addition to the adsorbed aromatic ring.[9] The exact isomer ratio can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants of the protons on the hydroxyl- and methoxy-bearing carbons.

Summary and Outlook

The selective synthesis of this compound is a prime example of precision in catalysis, where the choice of starting material is as critical as the catalyst itself. This guide has established that a scientifically sound and validated approach requires starting from 3-methoxyphenol, as the direct hydrogenation of the more common guaiacol leads to undesired demethoxylation products. Catalysts based on rhodium, ruthenium, and nickel have demonstrated high efficacy for this transformation. By following the detailed protocol provided, researchers and drug development professionals can reliably synthesize 3-methoxycyclohexanol. Future research should focus on developing catalysts with even greater stereoselectivity and exploring continuous flow processes to enhance the scalability and economic viability of this important chemical intermediate.

References

- Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology.

- Zhang, Y., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI.

- Wikipedia. (n.d.). Wilkinson's catalyst.

- Tekale, S. P., & Kulkarni, R. D. (2015). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Scholars Academic Journal of Biosciences.

- LookChem. (n.d.). 2-METHOXYCYCLOHEXANOL 98% MIXTURE OF.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Hydrogenation Reactions with Advanced Rhodium Catalysis.

- Lennon, D., et al. (2015). Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. ResearchGate.

- Google Patents. (n.d.). CN105413681A - P-methoxyphenol hydrogenation catalyst, preparation method of p-methoxycyclohexanone and hydrogenation reaction thereof.

- TCI Chemicals. (n.d.). Hydrogenation Catalysts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxycyclohexanol in Chemical Synthesis and R&D.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51381273, Trans-3-methoxycyclohexanol.

- Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.

- Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni. The Royal Society of Chemistry.

- Meemken, F., et al. (2018). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid-solid interface of RANEY® Ni. University of Aberdeen Research Portal.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249259, Cis-3-methoxycyclohexanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9007, 3-Methoxyphenol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Methoxycyclohexanol | 18068-06-9 [smolecule.com]

- 3. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. saspublishers.com [saspublishers.com]

- 7. Rhodiumkatalysatoren [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 11. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis of 3-Methoxycyclohexan-1-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for obtaining 3-methoxycyclohexan-1-ol, a valuable intermediate in organic synthesis and medicinal chemistry. Recognizing the absence of a viable direct methoxylation pathway from cyclohexanol, this document focuses on three plausible and scientifically robust indirect routes. These methodologies are presented with in-depth mechanistic discussions, detailed experimental protocols, and comparative analyses to aid researchers in selecting the most suitable approach for their specific applications. The discussed pathways include: the selective mono-methylation of cyclohexane-1,3-diol via a Williamson ether synthesis approach, the stereoselective reduction of 3-methoxycyclohexanone, and the catalytic hydrogenation of 3-methoxyphenol. Each section is supported by established chemical principles and references to authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Challenge of Direct Methoxylation

The direct conversion of cyclohexanol to this compound presents a significant synthetic challenge. An acid-catalyzed reaction between cyclohexanol and methanol does not selectively yield the desired 3-substituted product. Instead, such conditions favor the formation of cyclohexene through dehydration, a classic E1 elimination pathway.[1][2][3][4] The mechanism involves the protonation of the hydroxyl group, forming a good leaving group (water), which departs to generate a secondary carbocation. This carbocation is then more likely to undergo elimination of a proton from an adjacent carbon to form the stable alkene, cyclohexene, rather than undergo nucleophilic attack by methanol at the 3-position. Furthermore, any substitution reaction would likely favor the formation of 1-methoxycyclohexane, not the desired isomer.

Given these mechanistic constraints, indirect methods are necessary for the efficient synthesis of this compound. This guide will now detail three such effective strategies.

Synthetic Route A: Williamson Ether Synthesis from Cyclohexane-1,3-diol

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[5][6][7] To apply this to the synthesis of this compound, one must start with cyclohexane-1,3-diol and achieve selective mono-methylation.

Mechanistic Considerations and Strategy

The primary challenge in this route is preventing the dimethylation of the diol. To achieve mono-methylation, a protecting group strategy is often employed. One of the hydroxyl groups is selectively protected, the unprotected hydroxyl is then methylated, and finally, the protecting group is removed. 1,3-diols can be protected as cyclic acetals, for instance, using benzaldehyde to form a benzylidene acetal.[8][9][10]

The overall synthetic workflow can be visualized as follows:

Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Selective Mono-methylation of Cyclohexane-1,3-diol

Step 1: Protection of Cyclohexane-1,3-diol

-

To a solution of cyclohexane-1,3-diol (1 equivalent) in a suitable solvent such as toluene, add benzaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylidene acetal. Purify by column chromatography if necessary.

Step 2: Methylation of the Protected Diol

-

Dissolve the protected diol (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the solution back to 0 °C and add methyl iodide (CH3I, 1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the methylated benzylidene acetal in a solvent such as ethanol.

-

Add a palladium on carbon catalyst (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify by column chromatography.

Synthetic Route B: Reduction of 3-Methoxycyclohexanone

This route is arguably one of the most direct and efficient, provided the starting material, 3-methoxycyclohexanone, is readily available. The reduction of a ketone to a secondary alcohol is a fundamental and well-understood transformation in organic chemistry.

Mechanistic Considerations and Reagent Selection

The reduction of 3-methoxycyclohexanone can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction (i.e., the formation of cis or trans isomers).

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones and aldehydes. It is generally safer and easier to handle than lithium aluminum hydride. The reaction is typically carried out in protic solvents like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce esters, carboxylic acids, and amides. It must be used in anhydrous aprotic solvents like diethyl ether or THF.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Caption: General workflow for the reduction of 3-methoxycyclohexanone.

Experimental Protocol: Reduction of 3-Methoxycyclohexanone with Sodium Borohydride

-

Dissolve 3-methoxycyclohexanone (1 equivalent) in methanol in a round-bottom flask.[11]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 equivalents) slowly in small portions.[12]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows the complete disappearance of the starting ketone.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the product by flash column chromatography or distillation.

Synthetic Route C: Hydrogenation of 3-Methoxyphenol

This approach leverages the availability of substituted phenols. 3-Methoxyphenol can be synthesized from resorcinol and subsequently hydrogenated to the target cyclohexanol derivative.[13][14][15][16][17]

Mechanistic Considerations and Catalyst Choice

The catalytic hydrogenation of a phenol to a cyclohexanol derivative involves the reduction of the aromatic ring. This typically requires a heterogeneous catalyst and a source of hydrogen gas, often under pressure.

-

Catalysts: Common catalysts for this transformation include rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), and palladium on carbon (Pd/C). The choice of catalyst can influence the reaction conditions required and the selectivity of the reduction.[18][19]

-

Reaction Conditions: The reaction is usually carried out in a pressure vessel (autoclave) at elevated temperatures and hydrogen pressures. The solvent choice can also impact the reaction efficiency.

A potential side reaction is hydrogenolysis of the methoxy group, which would lead to the formation of cyclohexanol. Careful optimization of the reaction conditions (catalyst, temperature, pressure, and reaction time) is crucial to maximize the yield of the desired product.

Experimental Protocol: Hydrogenation of 3-Methoxyphenol

Step 1: Synthesis of 3-Methoxyphenol (from Resorcinol)

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve resorcinol (1 equivalent) in a 10% sodium hydroxide solution (1.25 equivalents).

-

With vigorous stirring and cooling to maintain the temperature below 40 °C, add dimethyl sulfate (1 equivalent) dropwise.[13]

-

After the addition is complete, heat the mixture on a water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

-

Cool the mixture and separate the organic layer. Extract the aqueous layer with ether.

-

Combine the organic phases, wash with a dilute sodium carbonate solution and then with water.

-

Dry the organic layer with a suitable drying agent (e.g., calcium chloride) and fractionally distill to obtain pure 3-methoxyphenol.[13]

Step 2: Hydrogenation of 3-Methoxyphenol

-

Place 3-methoxyphenol (1 equivalent) and a suitable catalyst (e.g., 5% Rh/C, 5-10 wt%) in a high-pressure autoclave.

-

Add a solvent such as methanol or ethanol.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots by Gas Chromatography (GC) or TLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Williamson Ether Synthesis | Route B: Reduction of 3-Methoxycyclohexanone | Route C: Hydrogenation of 3-Methoxyphenol |

| Starting Materials | Cyclohexane-1,3-diol, Benzaldehyde, Methyl Iodide | 3-Methoxycyclohexanone | Resorcinol, Dimethyl Sulfate, Hydrogen |

| Number of Steps | 3 | 1 | 2 |

| Key Challenges | Selective mono-protection and deprotection | Availability and cost of the starting ketone | Control of hydrogenation selectivity, potential for hydrogenolysis |

| Advantages | Utilizes a classic and well-understood reaction | High-yielding and straightforward | Starts from relatively inexpensive bulk chemicals |

| Disadvantages | Multi-step synthesis can lead to lower overall yield | Starting material may be expensive or require synthesis | Requires specialized high-pressure hydrogenation equipment |

Conclusion

The synthesis of this compound is most effectively achieved through indirect multi-step synthetic sequences rather than a direct methoxylation of cyclohexanol. This guide has detailed three viable and robust strategies, each with its own set of advantages and challenges. For researchers with access to 3-methoxycyclohexanone, the direct reduction (Route B) offers the most efficient and high-yielding approach. When starting from more fundamental building blocks, the hydrogenation of 3-methoxyphenol (Route C) presents a scalable option, provided that the necessary high-pressure equipment is available and the reaction conditions are carefully optimized to avoid side reactions. The Williamson ether synthesis approach (Route A) provides a classic and reliable, albeit longer, alternative that allows for a high degree of control through the use of protecting group chemistry. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or development project, including the availability of starting materials, equipment, and desired scale of production.

References

- Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. (2020).

- Williamson Ether Synthesis. (n.d.).

- Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. (2010).

- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.).

- Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. (n.d.).

- Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.).

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Williamson ether synthesis. (n.d.). In Wikipedia.

- Application Note: Protocol for Acid-Catalyzed Dehydration of 4-Methylcyclohexanol. (2025). BenchChem.

- Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.

- Protecting Group Chemistry: Protection of 1,3-diols. (2022).

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Cyclohexanone, 3-methyl-2-(3-propenyl)-. (n.d.). In Organic Syntheses Procedure.

- Protection of 1,2-/1,3-Diols. (2014). Chem-Station Int. Ed.

- Protecting Groups. (n.d.).

- Methods for protecting and deprotecting a diol group. (n.d.). Google Patents.

- An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. (n.d.). The Journal of Organic Chemistry.

- What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcyclohexanol? (2021).

- Protecting group. (n.d.). In Wikipedia.

- A Comparative Analysis of the Reactivity of 2-Methylcyclohexanone and 3-Methylcyclohexanone. (2025). BenchChem.

- A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). Quick Company.

- The NaBH_4 reduction of (R)-3-methylcyclohexanone... (2017). Chegg.com.

- Reaction profile of 4-methoxyphenol hydrogenation. (n.d.). ResearchGate.

- Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol. (2019). ResearchGate.

- Aldehydes & Ketones - Synthesis I. (n.d.). Organic Chemistry On-Line.

- Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015).

- Synthesis of green ketone intermediate. (n.d.). Google Patents.

- 3-Methoxycyclohexan-1-one. (n.d.). PubChem.

- Cis-3-methoxycyclohexanol. (n.d.). PubChem.

- 3-Methoxyphenol. (n.d.). PubChem.

- Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (n.d.). ResearchGate.

- Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (n.d.). Catalysis Science & Technology. RSC Publishing.

- Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. (n.d.). ResearchGate.

- Selective monomethylation of benzenediols. (n.d.). ResearchGate.

- Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches. (n.d.). RSC Publishing.

- Chemoselective formation of cyclo-aliphatic and cyclo-olefinic 1,3-diols via pressure hydrogenation of potentially biobased platform molecules using Knölker-type catalysts. (n.d.). Dalton Transactions. RSC Publishing.

Sources

- 1. youtube.com [youtube.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. scribd.com [scribd.com]

- 4. Dehydration of Cyclohexanol | Definition & Mechanism | Study.com [study.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solved The NaBH_4 reduction of (R)-3-methylcyclohexanone, | Chegg.com [chegg.com]

- 13. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 3-Methoxycyclohexan-1-ol

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 3-methoxycyclohexan-1-ol, a substituted cyclohexane derivative that serves as an exemplary model for understanding stereochemical principles in cyclic systems. With two chiral centers, this molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers which are diastereomeric to each other. This document delves into the synthesis, conformational analysis, separation, and spectroscopic characterization of the cis and trans diastereomers. Particular emphasis is placed on the nuanced interplay of steric effects and non-covalent interactions, such as intramolecular hydrogen bonding, which dictates the conformational preferences and physicochemical properties of these isomers. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the effective synthesis, analysis, and application of these compounds.

Introduction: Stereoisomerism in this compound

The structure of this compound contains two stereogenic centers at the C1 and C3 positions, where the hydroxyl (-OH) and methoxy (-OCH₃) groups are attached, respectively. The presence of 'n' distinct stereocenters gives rise to a maximum of 2ⁿ stereoisomers. For this compound (n=2), there are four possible stereoisomers.

These isomers are categorized into two diastereomeric pairs:

-

cis-isomers: The hydroxyl and methoxy groups are on the same face of the cyclohexane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

-

trans-isomers: The hydroxyl and methoxy groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The cis and trans isomers are diastereomers of each other, meaning they have different physical and chemical properties, which allows for their separation using standard laboratory techniques like chromatography.[1] The separation of enantiomers within each pair, however, requires chiral resolution methods.

Stereoselective Synthesis

The primary route to this compound is the reduction of the corresponding ketone, 3-methoxycyclohexanone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent, dictating the ratio of cis to trans diastereomers formed. This selectivity arises from the differential energetic barriers for the axial versus equatorial attack of the hydride on the carbonyl carbon.

-

Small, unhindered reducing agents (e.g., Sodium Borohydride, NaBH₄) can approach from the less hindered axial face, avoiding torsional strain with the adjacent axial hydrogens. This pathway leads predominantly to the formation of the cis-alcohol, where the newly formed hydroxyl group is in an equatorial position.[2][3]

-

Bulky, sterically hindered reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride) preferentially attack from the more open equatorial face to minimize steric hindrance. This results in the formation of the trans-alcohol, with the hydroxyl group in an axial position.

Experimental Protocol: Synthesis of a Diastereomeric Mixture

This protocol describes a general method for the reduction of 3-methoxycyclohexanone to produce a mixture of cis and trans diastereomers, which can then be separated.

Objective: To synthesize this compound from 3-methoxycyclohexanone via sodium borohydride reduction.

Materials:

-

3-Methoxycyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxycyclohexanone (e.g., 5.0 g, 39 mmol) in 25 mL of anhydrous methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (e.g., 0.74 g, 19.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions. Methanol serves as the proton source to quench the intermediate alkoxide.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans diastereomers.

Conformational Analysis: A Tale of Two Isomers

The stereochemical and electronic properties of the hydroxyl and methoxy groups profoundly influence the conformational equilibrium of the cyclohexane ring for both cis and trans isomers. The stability of a given conformation is determined by the balance of steric repulsions (1,3-diaxial interactions) and stabilizing electronic effects, such as intramolecular hydrogen bonding.

The steric demand of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4]

trans-3-Methoxycyclohexan-1-ol

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a).

Given that both hydroxyl and methoxy groups have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions, the diequatorial (e,e) conformer is significantly more stable and, therefore, the overwhelmingly predominant conformation at equilibrium.[8]

cis-3-Methoxycyclohexan-1-ol

For the cis isomer, one substituent must be axial while the other is equatorial (a,e or e,a). This leads to a more complex and finely balanced equilibrium. However, a unique stabilizing factor emerges in the cis configuration: the potential for an intramolecular hydrogen bond (IAHB).

In non-polar, aprotic solvents (like CCl₄ or cyclohexane), the diaxial (a,a) conformation of the cis-isomer can be significantly stabilized by the formation of an IAHB between the axial hydroxyl group (donor) and the axial methoxy group's oxygen (acceptor).[9][10] This stabilizing interaction can overcome the inherent steric preference for equatorial positions, making the diaxial conformer a major contributor to the equilibrium.

The strength of this IAHB has been calculated to be approximately 18.4 kJ/mol (4.4 kcal/mol).[10]

In polar, hydrogen-bond-accepting solvents (like DMSO or methanol), the solvent molecules compete effectively for hydrogen bonding with the hydroxyl group. This disrupts the IAHB, and the equilibrium shifts dramatically towards the diequatorial conformer to minimize steric strain.[9][10] Studies have shown the diequatorial conformer population increases from 33% in cyclohexane to 97% in DMSO.[10]

Separation and Characterization

Separation of Diastereomers

The cis and trans diastereomers possess different physical properties (e.g., polarity, boiling point, melting point) due to their distinct shapes and dipole moments. This difference is the basis for their separation.

Protocol: Column Chromatography Separation

Objective: To separate the cis and trans isomers of this compound.

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., Hexane:Ethyl Acetate gradient)

-

Chromatography column, collection tubes, TLC plates

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.

-

Elution: Begin elution with the initial mobile phase. The less polar isomer will elute first.

-

Rationale: The trans-diequatorial isomer generally exposes its polar groups less effectively for interaction with the polar silica stationary phase compared to the cis-axial/equatorial isomer, often resulting in the trans isomer having a higher Rf value and eluting first.

-

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the more polar isomer.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated cis and trans diastereomers.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers and for confirming their preferred conformations. The key diagnostic signals are the protons on C1 and C3 (H1 and H3).

-

For the trans isomer (diequatorial): Both H1 and H3 are in axial positions. They will exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) with their neighboring axial protons. The signals will typically appear as a triplet of triplets or a complex multiplet with a large width at half-height.

-

For the cis isomer: The conformational equilibrium complicates the spectrum.

-

In a non-polar solvent (favoring the diaxial conformer), the equatorial H1 and H3 protons will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). Their signals will appear as broad singlets or narrow multiplets.

-

In a polar solvent (favoring the diequatorial conformer), the axial H1 and H3 protons will show large couplings, similar to the trans isomer.

-

Table 1: Comparative Properties of this compound Stereoisomers

| Property | cis-Isomer ((1R,3S)/(1S,3R)) | trans-Isomer ((1R,3R)/(1S,3S)) |

| Relative Stereochemistry | -OH and -OCH₃ on the same face | -OH and -OCH₃ on opposite faces |

| Predominant Conformation (Non-polar solvent) | Diaxial (a,a), stabilized by IAHB[10] | Diequatorial (e,e)[8] |

| Predominant Conformation (Polar solvent) | Diequatorial (e,e)[10] | Diequatorial (e,e)[8] |

| Expected ¹H NMR Signal (H1/H3 in Non-polar solvent) | Narrow multiplet, small coupling constants | Broad multiplet, large coupling constants |

| Relative Polarity | Generally more polar | Generally less polar |

| Elution Order (Normal Phase) | Slower (lower Rf) | Faster (higher Rf) |

Conclusion

The stereoisomers of this compound provide a classic yet intricate case study in stereochemistry. The synthesis can be directed towards either the cis or trans diastereomer by judicious choice of reducing agent. The conformational landscape, particularly for the cis isomer, is a delicate balance between steric hindrance and the powerful, solvent-dependent influence of intramolecular hydrogen bonding. These structural and conformational differences are directly reflected in their spectroscopic properties and provide a clear basis for their chromatographic separation. A thorough understanding of these principles is essential for professionals in organic synthesis and medicinal chemistry, where precise control over three-dimensional molecular architecture is paramount for achieving desired functions and biological activities.

References

- Stack Exchange Inc. (2016). Most stable conformational isomer of this compound. Chemistry Stack Exchange.

- Rittner, R., & Tormena, C. F. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1737-1745.

- Stack Exchange Inc. (2021). Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange.

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. (Supplementary Information).

- National Center for Biotechnology Information. (n.d.). trans-3-methoxycyclohexanol. PubChem.

- CHEM 330 Handout. (n.d.). Table of A-Values.

- Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). cis-3-methoxycyclohexanol. PubChem.

- Chegg Inc. (2017). Solved: The NaBH_4 reduction of (R)-3-methylcyclohexanone... Chegg.com.

- Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108.

- Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1109-1114.

- Malik, M. A. (2025). Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone. YouTube.

- National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexanone. PubChem.

Sources

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Chromatographic Separation and Spectroscopic Characterization of 3-Methoxycyclohexan-1-ol Isomers

Abstract

The separation of stereoisomers is a critical challenge in chemical synthesis and drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This technical guide provides an in-depth methodology for the separation of cis and trans isomers of 3-methoxycyclohexan-1-ol, a common synthetic intermediate. We will explore the foundational principles of diastereomer separation, detail a robust protocol using flash column chromatography, and outline definitive characterization techniques using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven approach to isomer resolution.

Introduction: The Stereochemical Imperative

In the realm of organic chemistry, particularly within pharmaceutical development, the spatial arrangement of atoms in a molecule is not a trivial detail. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can have profoundly different interactions with chiral biological systems like enzymes and receptors. This compound is a substituted cyclohexane that exists as two diastereomers: cis and trans.

The synthesis of this compound, typically via the reduction of 3-methoxycyclohexanone, often yields a mixture of these two isomers. For its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs), isolating a single, pure isomer is frequently a regulatory and functional necessity. This guide provides the scientific rationale and a validated experimental workflow to achieve this separation and subsequent characterization.

Foundational Principles: Exploiting Physicochemical Differences

Diastereomers, unlike enantiomers, have different physical properties, such as boiling points, melting points, and polarity.[1][2] This crucial distinction allows for their separation using standard laboratory techniques like chromatography without the need for a chiral stationary phase.[1][3]

The separation of cis and trans-3-methoxycyclohexan-1-ol hinges on the subtle differences in their polarity and steric profile, which arise from the relative orientations of the hydroxyl (-OH) and methoxy (-OCH₃) groups.

-

The cis Isomer: In its most stable chair conformation, one substituent is typically axial and the other equatorial, or both are equatorial. The diequatorial conformation is generally more stable.

-

The trans Isomer: In its most stable chair conformation, both substituents can be equatorial (1,3-trans-diequatorial) or both can be axial (1,3-trans-diaxial). The diequatorial conformer is significantly more stable.

The accessibility of the polar -OH group for interaction with a polar stationary phase (like silica gel) differs between the two isomers. The isomer that can more effectively bind to the silica will move more slowly through the column, allowing for separation. Generally, the isomer with the more sterically accessible hydroxyl group or greater overall polarity will exhibit stronger adsorption.

Separation & Characterization Workflow

The overall process involves the physical separation of the isomer mixture, followed by analytical verification to confirm the identity and purity of each isolated fraction.

Caption: Experimental workflow for isomer separation and characterization.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol describes a standard, scalable method for separating a mixture of cis and trans-3-methoxycyclohexan-1-ol.

4.1. Materials and Reagents

-

Silica gel (flash grade, 230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Isomer mixture of this compound

-

Glass chromatography column

-

Fraction collection tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Potassium permanganate (KMnO₄) stain solution

-

Rotary evaporator

4.2. Step-by-Step Methodology

-

Eluent System Preparation: Prepare a mobile phase of 20% Ethyl Acetate in Hexanes (v/v). This ratio provides a good starting point for resolving the two isomers. The polarity can be adjusted based on preliminary TLC analysis.

-

TLC Analysis (Pre-Separation): Dissolve a small amount of the isomer mixture in a minimal volume of ethyl acetate. Spot the mixture onto a TLC plate and develop it in the chosen eluent system. Visualize the plate using a KMnO₄ stain. You should observe two distinct spots, confirming that the isomers are separable under these conditions. The less polar isomer will have a higher Rf value.

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

-

In a beaker, create a slurry of silica gel in the mobile phase.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

-

-

Sample Loading:

-

Dissolve the isomer mixture (e.g., 1-2 g) in a minimal amount of dichloromethane or the mobile phase.

-

Carefully apply the dissolved sample to the top of the silica bed using a pipette.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle positive pressure (using a pump or bulb) to begin eluting the sample through the column at a steady flow rate.

-

Begin collecting fractions (e.g., 10-20 mL per tube) as soon as the solvent begins to drip from the column outlet.

-

-

Fraction Analysis:

-

Monitor the separation by spotting every few fractions onto a TLC plate.

-

Develop and visualize the TLC plates to identify which fractions contain the separated isomers.

-

Combine the pure fractions of the first eluting isomer and the pure fractions of the second eluting isomer into separate flasks.

-

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified cis and trans isomers as oils or solids.

Isomer Identification by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguously identifying the cis and trans isomers. The key is to analyze the chemical shift and coupling constants of the protons on C1 (the carbon bearing the -OH group) and C3 (the carbon bearing the -OCH₃ group).

In a cyclohexane chair conformation, protons in an axial position are in a different chemical environment than those in an equatorial position.[4][5][6] Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.[7]

Caption: Simplified representation of key conformational differences.

Key Diagnostic Features in ¹H NMR:

-

trans-isomer (diequatorial substituents): The proton at C1 (H1) is axial. It will have large axial-axial coupling constants (J ≈ 8-12 Hz) to the two adjacent axial protons on C2 and C6. This typically results in a signal that is a well-resolved triplet of triplets. Due to being axial, its chemical shift will be more upfield (e.g., ~3.5 ppm).

-

cis-isomer (one axial, one equatorial substituent): The proton at C1 (H1) is equatorial. It will have smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). This often results in a broad, poorly resolved multiplet. Being equatorial, it is less shielded and will appear further downfield (e.g., ~4.0 ppm).

5.1. Summary of Expected Analytical Data

| Parameter | trans-3-Methoxycyclohexan-1-ol | cis-3-Methoxycyclohexan-1-ol | Rationale |

| TLC Rf | Higher | Lower | The trans isomer is often slightly less polar, leading to faster elution. |

| ¹H NMR: δ(H1) | ~3.5 ppm | ~4.0 ppm | Axial protons (trans) are more shielded than equatorial protons (cis).[7] |

| ¹H NMR: H1 Multiplicity | Triplet of triplets | Broad multiplet | H1 is axial in the trans isomer, showing large Jax-ax couplings. |

| ¹³C NMR: δ(C1) | Lower ppm value | Higher ppm value | Carbon chemical shifts are also sensitive to the stereochemical environment. |

Conclusion

The successful separation of cis and trans isomers of this compound is readily achievable through standard flash column chromatography by exploiting their inherent differences in polarity. The identity of each isolated isomer can be unequivocally confirmed by ¹H NMR spectroscopy, with the chemical shift and multiplicity of the C1 proton serving as the primary diagnostic indicators. This guide provides a comprehensive and reliable framework for researchers to perform this separation with confidence, ensuring the isomeric purity required for subsequent synthetic applications and research.

References

- ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- MRI Questions. (2015). 5.2 Chemical Shift.

- Chromatography Forum. (2008). Separation of diastereomers.

- Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2011). Journal of the Chilean Chemical Society, 56(4), 923-927.[5]

- LibreTexts Chemistry. (2019). Diastereomers and Optical Resolution.

- Wikipedia. (n.d.). Chiral column chromatography.

- ChemWis. (2020). 1H NMR of cyclohexane [Video]. YouTube.[6]

- Journal of Organic Chemistry. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 4. mriquestions.com [mriquestions.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Di-axial vs di-equatorial conformers of 3-Methoxycyclohexan-1-ol

An In-depth Technical Guide to the Conformational Analysis of 3-Methoxycyclohexan-1-ol: Di-axial vs. Di-equatorial Stability

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is fundamental to its function, a principle that lies at the heart of modern drug discovery and materials science. Substituted cyclohexanes provide a classic yet profoundly important model system for understanding the subtle interplay of steric and electronic forces that govern molecular shape. This guide provides a detailed examination of cis-3-methoxycyclohexan-1-ol, a molecule where the typically dominant steric factors are challenged by a stabilizing intramolecular hydrogen bond. We will explore the delicate equilibrium between its di-equatorial and di-axial conformers, the critical influence of the solvent environment, and the synergistic experimental and computational methodologies required to elucidate this conformational landscape. This analysis serves as an advanced case study for researchers and professionals engaged in molecular design and characterization.

Foundational Principles: The Conformational Landscape of Cyclohexane

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° and minimize torsional strain, it adopts a puckered three-dimensional structure. The lowest energy and most stable of these is the chair conformation .[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions that are perpendicular to the approximate plane of the ring, pointing up or down.

-

Equatorial (e): Six positions that are located in the approximate plane of the ring, pointing outwards from the perimeter.

The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature, which interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]

When a substituent is introduced onto the ring, the two chair conformers are no longer equal in energy. Generally, the conformer with the substituent in the more spacious equatorial position is favored to avoid steric clashes with the other axial substituents on the same face of the ring. These unfavorable interactions are known as 1,3-diaxial interactions .[2][3][4] The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.[5] A larger A-value signifies a greater preference for the equatorial position.

The Case of cis-3-Methoxycyclohexan-1-ol: A Conformational Tug-of-War

In cis-3-methoxycyclohexan-1-ol, both the hydroxyl (-OH) and methoxy (-OCH₃) groups are on the same face of the ring. This leads to an equilibrium between a di-equatorial (ee) and a di-axial (aa) conformation.

A Prediction Based on Steric Hindrance

A first-pass analysis based solely on steric bulk would lead to a clear prediction. We can consult the A-values for the individual substituents to estimate their steric demand.

| Substituent | A-value (kcal/mol) |

| -OH | 0.87 - 0.9[5][6] |

| -OCH₃ | 0.6 - 0.7[5][6][7][8] |

| -CH₃ | 1.8[6] |

| -Cl | 0.4[6] |

| -t-Butyl | >4.5[6] |

Based on these values, both the hydroxyl and methoxy groups have a distinct preference for the equatorial position to avoid 1,3-diaxial interactions. Therefore, the di-equatorial (1ee) conformer, which places both bulky groups in the less strained equatorial positions, would be predicted to be significantly more stable than the di-axial (1aa) conformer.[2][3][9]

The Decisive Factor: Intramolecular Hydrogen Bonding (IHB)

The simple steric model, however, fails to account for a crucial electronic interaction. In the di-axial (1aa) conformer, the hydroxyl group (a hydrogen bond donor) and the methoxy group (a hydrogen bond acceptor) are positioned in close proximity (a 1,3-relationship), allowing for the formation of a stabilizing intramolecular hydrogen bond (IHB) .[10][11] This interaction forms a seven-membered ring-like structure that significantly lowers the energy of the di-axial conformer.

The strength of this IHB can be substantial, estimated to be around 18.4 kJ/mol (approximately 4.4 kcal/mol) from theoretical calculations.[11] This stabilizing force is often strong enough to overcome the steric penalty of placing both groups in axial positions, making the di-axial conformer the preferred conformation under certain conditions.

The Critical Role of the Solvent

The equilibrium between the di-axial and di-equatorial forms is exquisitely sensitive to the surrounding solvent environment.[10][11]

-

In Non-Polar, Aprotic Solvents (e.g., cyclohexane, CCl₄): The solvent molecules do not compete for hydrogen bonding. In this environment, the internal stabilization from the IHB in the di-axial conformer is the dominant force, shifting the equilibrium to favor the 1aa form.[11]

-

In Polar, Protic Solvents (e.g., DMSO, Methanol): The solvent molecules are themselves strong hydrogen bond donors and acceptors. They solvate the hydroxyl and methoxy groups, forming strong intermolecular hydrogen bonds. This effectively disrupts and competes with the intramolecular hydrogen bond, diminishing its stabilizing effect.[10] As a result, the underlying steric preferences reassert themselves, and the equilibrium shifts dramatically to favor the 1ee conformer.[11]

Experimental data clearly illustrates this solvent-dependent shift. In cyclohexane, the di-axial (1aa) conformer is dominant, while in the highly polar DMSO, the population of the di-equatorial (1ee) conformer rises to 97%.[11]

| Solvent | Dielectric Constant (ε) | Conformer Population (% 1ee) | ΔG° (ee-aa) (kJ/mol) |

| Cyclohexane (C₆D₁₂) | 2.0 | 33% | +1.72 |

| Carbon Tetrachloride (CCl₄) | 2.2 | 44% (at 0.05 M) | - |

| Dimethyl Sulfoxide (DMSO) | 47 | 97% | -8.41 |

| Data adapted from Rittner, R., et al. (2005).[11] |

Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for a comprehensive understanding of such a nuanced conformational equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for studying conformational dynamics in solution.[12]

-